3-Chloro-2,4-difluorobenzyl bromide

Description

BenchChem offers high-quality 3-Chloro-2,4-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPGMBZSOLBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397574 | |

| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-15-1 | |

| Record name | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identification and Properties

3-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

1.1. Chemical Identity

-

Chemical Name: 3-Chloro-2,4-difluorobenzyl bromide[1]

-

Synonyms: 1-(bromomethyl)-3-chloro-2,4-difluorobenzene[2]

1.2. Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The table below summarizes the key physicochemical data for 3-Chloro-2,4-difluorobenzyl bromide.

| Property | Value | Source |

| Molecular Weight | 241.46 g/mol | [1][3] |

| Molecular Formula | C₇H₄BrClF₂ | [1][3] |

| Purity | Typically ≥97% | [3] |

| MDL Number | MFCD04116003 | [3] |

| PubChem CID | 3864781 | [3] |

Note: Specific properties like melting point, boiling point, and density are not consistently reported across public domains and should be confirmed via supplier-specific documentation.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-Chloro-2,4-difluorobenzyl bromide typically involves the bromination of the corresponding toluene derivative. While specific, proprietary industrial syntheses may vary, the fundamental transformation relies on established free-radical halogenation principles.

2.1. General Synthesis Pathway

The most common laboratory and industrial synthesis involves the free-radical bromination of 3-chloro-2,4-difluorotoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS).

Workflow Diagram: Synthesis of 3-Chloro-2,4-difluorobenzyl bromide

Caption: General synthesis pathway for 3-Chloro-2,4-difluorobenzyl bromide.

2.2. Mechanistic Insights

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The initiator decomposes upon heating or UV irradiation to form radicals, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzylic radical reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The benzylic position is selectively targeted due to the resonance stabilization of the resulting radical.

Section 3: Applications in Drug Discovery and Organic Synthesis

The strategic placement of chloro and fluoro groups on the benzyl bromide moiety makes this compound a valuable synthon for introducing these functionalities into target molecules. Halogen atoms, particularly fluorine, can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5]

3.1. Role as a Key Building Block

3-Chloro-2,4-difluorobenzyl bromide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a crucial component in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection.[6] The 3-chloro-2-fluorobenzyl group is introduced late in the synthesis, highlighting the economic importance of this fragment.[6]

The presence of chlorine and fluorine atoms in pharmaceuticals is a well-established strategy in drug design.[7] These halogens can alter the electronic properties of a molecule, influence its conformation, and improve its pharmacokinetic profile.

3.2. Experimental Protocol: Alkylation of a Phenolic Substrate

This protocol provides a generalized procedure for the O-alkylation of a phenol using 3-Chloro-2,4-difluorobenzyl bromide, a common reaction in the synthesis of pharmaceutical intermediates.

Step-by-Step Methodology:

-

Preparation: To a solution of the phenolic substrate (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq.).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

-

Addition of Alkylating Agent: Add 3-Chloro-2,4-difluorobenzyl bromide (1.1 eq.) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram: O-Alkylation Protocol

Caption: Step-by-step workflow for a typical O-alkylation reaction.

Section 4: Safety, Handling, and Storage

As a reactive benzyl bromide derivative, 3-Chloro-2,4-difluorobenzyl bromide is a hazardous substance and must be handled with appropriate precautions.

4.1. Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[8][9][10][11]

-

Respiratory Irritant: May cause respiratory irritation.[9]

-

Mutagenicity: Suspected of causing genetic defects.[9]

4.2. Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8][11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[8][11]

-

4.3. Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store in a designated corrosives area.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

Section 5: Conclusion

3-Chloro-2,4-difluorobenzyl bromide is a valuable and versatile reagent in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its utility is derived from the unique combination of reactive sites and the presence of halogen atoms that can favorably influence the properties of target molecules. A comprehensive understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

Pharmaffiliates. 3-Chloro-2,4-difluorobenzyl Bromide | CAS No : 886501-15-1. [Link]

-

Blotz. 3-Chloro-2,4-difluorobenzyl bromide. [Link]

-

PubChemLite. 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2). [Link]

- Google P

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PubChemLite - 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1 [chemicalbook.com]

- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzyl bromide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive benzyl bromide group and a substituted phenyl ring with chloro and fluoro moieties, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The presence of fluorine and chlorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this reagent a valuable tool for drug discovery professionals.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, reactivity, and applications of 3-Chloro-2,4-difluorobenzyl bromide, along with essential safety and handling information.

Molecular Structure and Physicochemical Properties

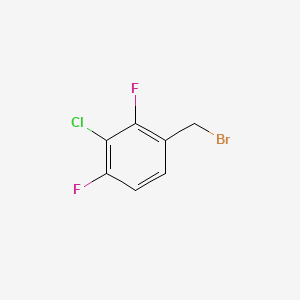

The molecular structure of 3-Chloro-2,4-difluorobenzyl bromide consists of a benzene ring substituted with a chlorine atom at position 3, fluorine atoms at positions 2 and 4, and a bromomethyl group at position 1.

Systematic Name: 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene Synonyms: 3-chloro-2, 4-difluorobenzyl bromide[3]

| Property | Value | Source |

| CAS Number | 886501-15-1 | [3] |

| Molecular Formula | C₇H₄BrClF₂ | [3] |

| Molecular Weight | 241.46 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [4] (by analogy) |

| Purity | Typically ≥97% | [3] |

Spectroscopic Characterization

Detailed spectroscopic data for 3-Chloro-2,4-difluorobenzyl bromide is not widely published. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be expected:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a singlet for the benzylic protons (-CH₂Br), typically appearing in the range of δ 4.5-4.8 ppm. The chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. The aromatic region would display complex multiplets due to the coupling of the two aromatic protons with each other and with the two fluorine atoms. For comparison, the benzylic protons of 2,4-difluorobenzyl bromide appear as a singlet at δ 4.5 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The benzylic carbon (-CH₂Br) is expected to resonate at approximately δ 30-35 ppm. The aromatic region will show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and coupling constants (JC-F) being influenced by the chlorine and fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-2,4-difluorobenzyl bromide would exhibit characteristic absorption bands. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₂Br): ~2950-2980 cm⁻¹

-

C=C stretching (aromatic): ~1470-1600 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-F stretching: ~1100-1300 cm⁻¹ (typically strong absorptions)

The IR spectrum of the parent benzyl bromide shows characteristic peaks that can be used as a reference.[6][7]

Mass Spectrometry

The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks (M⁺, M+2, M+4).[8][9][10][11] The most abundant fragment ion is expected to be the tropylium-like ion [C₇H₄ClF₂]⁺, formed by the loss of the bromine radical, which would also exhibit a characteristic isotopic pattern due to the chlorine atom. Further fragmentation of the aromatic ring would also be observed.[8][9][10][11]

Synthesis of 3-Chloro-2,4-difluorobenzyl bromide

A plausible and widely used method for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene derivative.[12][13][14] In this case, 3-Chloro-2,4-difluorobenzyl bromide would be synthesized from 3-chloro-2,4-difluorotoluene.

Caption: Synthetic workflow for 3-Chloro-2,4-difluorobenzyl bromide.

Experimental Protocol: Free-Radical Bromination

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2,4-difluorotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under irradiation with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction progress can be monitored by TLC or GC.

-

Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material and the succinimide floating to the surface), cool the mixture to room temperature. Filter off the succinimide by-product and wash it with a small amount of the solvent.

-

Purification: The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[15]

Reactivity and Applications in Drug Development

3-Chloro-2,4-difluorobenzyl bromide is a highly reactive alkylating agent due to the lability of the benzylic bromide. The electron-withdrawing nature of the halogen substituents on the aromatic ring can further influence its reactivity.

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and carbanions. This makes it an excellent reagent for introducing the 3-chloro-2,4-difluorobenzyl moiety into various molecules.[12][16]

-

Protecting Group Chemistry: The 3-chloro-2,4-difluorobenzyl group can be used as a protecting group for alcohols and amines, which can be cleaved under specific conditions.[1]

-

Organometallic Reactions: It can be converted into organometallic reagents, such as Grignard or organolithium reagents, for subsequent carbon-carbon bond-forming reactions.

Applications in Medicinal Chemistry:

Halogenated organic compounds, particularly those containing fluorine, are of immense importance in drug discovery.[17] The 3-chloro-2,4-difluorobenzyl moiety is a key structural component in several classes of biologically active compounds.

-

Quinolone Antibacterials: This class of compounds often incorporates substituted benzyl groups. The specific substitution pattern of 3-chloro-2,4-difluorobenzyl bromide can be utilized to synthesize novel quinolone derivatives with potentially enhanced antibacterial activity or improved pharmacokinetic profiles.

-

Enzyme Inhibitors: The unique electronic and steric properties of the 3-chloro-2,4-difluorobenzyl group can be exploited to design potent and selective enzyme inhibitors by targeting specific binding pockets.

-

Receptor Ligands: This building block can be incorporated into molecules designed to interact with various biological receptors, modulating their activity for therapeutic benefit.

Caption: Key application areas of 3-Chloro-2,4-difluorobenzyl bromide.

Safety and Handling

3-Chloro-2,4-difluorobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a lachrymator, meaning it is a strong irritant to the eyes, mucous membranes, and respiratory tract.[4][12][18]

| Hazard | Precautionary Measures |

| Eye Irritation | Wear chemical safety goggles and a face shield.[19] |

| Skin Irritation | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact. |

| Respiratory Irritation | Handle only in a well-ventilated fume hood.[4][19] |

| Ingestion | Do not eat, drink, or smoke in the laboratory. |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[20][21]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[19]

Conclusion

3-Chloro-2,4-difluorobenzyl bromide is a valuable and reactive building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

Amerigo Scientific. 3-Chloro-2,4-difluorobenzyl bromide. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

Wikipedia. Benzyl bromide. [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1: Free Radical Bromination. [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

-

Brandeis University. Lachrymators | Laboratory Safety. [Link]

-

Tuleen, D. L., & Hess, B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education, 48(7), 476. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Chen, C., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(42), 24458-24462. [Link]

-

Study.com. When toluene is used in free radical bromination, a very small amount of product is formed that.... [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Common Organic Chemistry. Benzyl Bromide. [Link]

-

Oakwood Chemical. 3-Chloro-2,4-difluorobenzyl bromide. [Link]

-

Chem-Station. What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. [Link]

-

ResearchGate. Generation and IR spectroscopic study of benzyl radical. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Organic Syntheses. Toluene, α,α-difluoro-. [Link]

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Wikipedia. Tear gas. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Physicians for Human Rights. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. [Link]

-

National Center for Biotechnology Information. Tear Gas and Pepper Spray Toxicity. [Link]

-

Organic Syntheses. p. 390. [Link]

-

PubChem. 4-Fluorobenzyl bromide. [Link]

-

Bio-One of Modesto. Tear Gas Exposure: Tips for Dealing with the Immediate Effects. [Link]

-

PubChem. 3-Chloro-2,4-difluorotoluene. [Link]

-

Reddit. separating benzyl bromide : r/chemistry. [Link]

-

SpectraBase. 3-Bromobenzyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Benzyl Bromide [commonorganicchemistry.com]

- 5. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]

- 6. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 13. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 14. byjus.com [byjus.com]

- 15. reddit.com [reddit.com]

- 16. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 18. Tear gas - Wikipedia [en.wikipedia.org]

- 19. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 20. Tear Gas and Pepper Spray Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bioonemodesto.com [bioonemodesto.com]

3-Chloro-2,4-difluorobenzyl bromide synthesis route

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4-difluorobenzyl bromide

This guide provides a comprehensive overview of the synthetic route to 3-Chloro-2,4-difluorobenzyl bromide, a critical intermediate for professionals in pharmaceutical and agrochemical research and development. We will explore the prevalent synthesis methodology, delve into the underlying reaction mechanism, present a detailed experimental protocol, and address crucial safety and handling considerations.

Introduction and Significance

3-Chloro-2,4-difluorobenzyl bromide (CAS No. 886501-15-1) is a halogenated aromatic compound whose value lies in its utility as a versatile building block in organic synthesis.[1][2] The presence of multiple halogen substituents (chlorine and fluorine) on the benzene ring, combined with the reactive benzylic bromide moiety, makes it a sought-after precursor for constructing complex molecular architectures. Specifically, this compound is a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, where the unique electronic properties imparted by the halogen atoms can enhance biological activity and pharmacokinetic profiles.[3][4]

The most common and industrially scalable method for its preparation is the free-radical bromination of its toluene precursor, 3-Chloro-2,4-difluorotoluene.[5] This approach offers high regioselectivity for the benzylic position, avoiding unwanted reactions on the aromatic ring.

Core Synthesis Route: Free-Radical Benzylic Bromination

The conversion of 3-Chloro-2,4-difluorotoluene to 3-Chloro-2,4-difluorobenzyl bromide is achieved through a free-radical chain reaction. This process selectively targets the methyl group's C-H bonds, which are significantly weaker than the C-H bonds of the aromatic ring, leading to the formation of a stabilized benzylic radical.

Causality of Reagent Selection

The success of this synthesis hinges on the appropriate choice of reagents to facilitate a controlled radical chain reaction.

-

Brominating Agent: N-Bromosuccinimide (NBS) While elemental bromine (Br₂) can perform benzylic bromination, it is highly reactive and can lead to undesirable side reactions, such as electrophilic addition to the aromatic ring. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[6][7] NBS serves as a source of bromine radicals by providing a low, steady concentration of Br₂ throughout the reaction. This is achieved through the reaction of NBS with hydrogen bromide (HBr) that is generated during the propagation step, thus minimizing competitive reaction pathways.[6][8]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) To begin the radical chain, an initiator is required. Azobisisobutyronitrile (AIBN) is a widely used thermal radical initiator.[9] Unlike peroxide-based initiators, AIBN does not produce oxygenated byproducts, leading to a cleaner reaction profile.[10] Upon heating (typically between 65-85°C), AIBN undergoes thermal decomposition to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[10][11][12] The release of highly stable N₂ gas is a strong thermodynamic driving force for this decomposition.[10] These radicals then initiate the chain process.

-

Solvent The reaction is typically performed in an inert, non-polar solvent that can facilitate the radical mechanism. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its environmental toxicity, alternative solvents like dichloromethane, ethyl acetate, or cyclohexane are now more common.

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism, consisting of three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the thermal decomposition of AIBN to generate two 2-cyano-2-propyl radicals and nitrogen gas.[13]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical (Br•), generated in situ, abstracts a hydrogen atom from the benzylic position of 3-Chloro-2,4-difluorotoluene. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).

-

The newly formed benzylic radical reacts with a molecule of Br₂ (which is generated from the reaction between NBS and HBr) to yield the final product, 3-Chloro-2,4-difluorobenzyl bromide, and regenerates a bromine radical that continues the chain.[6][8][14]

-

-

Termination: The chain reaction ceases when two radical species combine.

Caption: Free-radical bromination mechanism using AIBN and NBS.

Detailed Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagent and Materials Summary

| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Typical Quantity (mmol) | Mass/Volume |

| 3-Chloro-2,4-difluorotoluene | 162.57 | 1.0 | 50.0 | 8.13 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 55.0 | 9.79 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 2.5 | 0.41 g |

| Carbon Tetrachloride (Solvent) | 153.82 | - | - | 200 mL |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a thermometer.

-

Charging Reagents: To the flask, add 3-Chloro-2,4-difluorotoluene (8.13 g, 50.0 mmol), N-Bromosuccinimide (9.79 g, 55.0 mmol), and carbon tetrachloride (200 mL).

-

Initiation: Add the radical initiator, AIBN (0.41 g, 2.5 mmol), to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is often initiated by the orange-red color of bromine appearing.

-

Monitoring: Monitor the reaction's progress. As the reaction proceeds, the denser NBS is consumed and the lighter byproduct, succinimide, will float to the surface. The reaction is typically complete within 2-4 hours.

-

Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

-

Work-up: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to remove any unreacted bromine.[15]

-

Wash with water (2 x 100 mL).

-

Wash with saturated brine solution (1 x 100 mL) to aid in the separation of layers.

-

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[16][17]

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized 3-Chloro-2,4-difluorobenzyl bromide should be confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₇H₄BrClF₂[1][18] |

| Molecular Weight | 241.46 g/mol [1] |

| CAS Number | 886501-15-1[1][2] |

| Appearance | Colorless to light yellow liquid |

| ¹H NMR (CDCl₃) | δ ~4.5 ppm (s, 2H, -CH₂Br), ~7.0-7.5 ppm (m, 2H, Ar-H) |

Safety, Handling, and Storage

Benzyl halides are hazardous materials and must be handled with appropriate precautions.

-

Hazards: 3-Chloro-2,4-difluorobenzyl bromide is a lachrymator, meaning it causes severe eye irritation and tearing. It is also a skin and respiratory tract irritant.[19][20][21]

-

Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[20][22]

-

Handling: Avoid all contact with eyes, skin, and clothing. Use equipment that is properly grounded to prevent static discharge.[20] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19][23] It should be protected from light, moisture, and heat sources, as it can hydrolyze or decompose.[20][23]

Conclusion

The free-radical bromination of 3-Chloro-2,4-difluorotoluene using N-Bromosuccinimide and a radical initiator like AIBN is a robust and efficient method for producing high-purity 3-Chloro-2,4-difluorobenzyl bromide. A thorough understanding of the reaction mechanism allows for precise control over the synthesis, while strict adherence to safety protocols is paramount due to the hazardous nature of the product. This key intermediate will continue to play a vital role in the discovery and development of new molecules in the pharmaceutical and agrochemical industries.

References

- Benzyl-Bromide - Safety Data Sheet. (2013).

- AIBN Overview, Structure & Initiators. (n.d.). Study.com.

- Azobisisobutyronitrile. (n.d.). Wikipedia.

- Material Safety Data Sheet - Benzyl bromide, 98%. (n.d.). Cole-Parmer.

- How does one separate Benzyl bromide from the reaction mixture?. (2014). ResearchGate.

- BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Benzyl bromide - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Benzyl bromide - SAFETY DATA SHEET. (2010).

- Radical Polymerization. (2021). Chemistry LibreTexts.

- Radical Reactions. (2023). Chemistry LibreTexts.

- What Is AIBN and How Is It Used in Chemistry?. (2024). Echemi.

- Toluene on reaction with N-bromosuccinimide gives. (n.d.). Vedantu.

- A Process For Purification Of Substituted Benzyl Halides. (n.d.). Quick Company.

- An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011). Taylor & Francis Online.

- 3-Chloro-2-Fluorobenzyl Bromide: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Chloro-5-fluorobenzyl bromide. (n.d.). Chem-Impex.

- Preparation method of benzyl bromide. (n.d.). Google Patents.

- 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2). (n.d.). PubChemLite.

- 3-Chloro-2,4-difluorobenzyl bromide. (n.d.). Toronto Research Chemicals.

- 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE. (n.d.). ChemicalBook.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.

- N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. (2020). YouTube.

- 3-Chloro-4-fluorobenzyl bromide. (2024). ChemBK.

- 3-Chloro-2,4-difluorotoluene. (n.d.). PubChem.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-2,4-difluorotoluene | C7H5ClF2 | CID 20480213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 9. echemi.com [echemi.com]

- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 11. study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 16. “A Process For Purification Of Substituted Benzyl Halides” [quickcompany.in]

- 17. tandfonline.com [tandfonline.com]

- 18. PubChemLite - 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 19. westliberty.edu [westliberty.edu]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. chembk.com [chembk.com]

- 22. nj.gov [nj.gov]

- 23. assets.thermofisher.com [assets.thermofisher.com]

Spectral Data for 3-Chloro-2,4-difluorobenzyl Bromide: A Technical Overview

Introduction

3-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring chloro, fluoro, and bromo-methyl groups on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive analysis of the available spectral data for 3-Chloro-2,4-difluorobenzyl bromide (CAS Number: 886501-15-1), offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A thorough understanding of its spectral properties is paramount for researchers and scientists to ensure the identity and purity of this key synthetic intermediate.

Therefore, this guide will proceed by providing a predicted spectral analysis based on established principles of spectroscopy and by drawing analogies from structurally similar compounds. This predictive approach will offer researchers a valuable reference for what to expect when analyzing this compound.

Chemical Structure and Properties

-

Chemical Name: 3-Chloro-2,4-difluorobenzyl bromide

-

CAS Number: 886501-15-1

-

Molecular Formula: C₇H₄BrClF₂

-

Molecular Weight: 241.46 g/mol

The molecular structure of 3-Chloro-2,4-difluorobenzyl bromide is presented below:

Caption: Molecular structure of 3-Chloro-2,4-difluorobenzyl bromide.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the benzylic protons and the aromatic protons.

-

Benzylic Protons (-CH₂Br): A singlet is predicted for the two benzylic protons. Its chemical shift would likely be in the range of 4.5 - 4.8 ppm . This downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Aromatic Protons: The aromatic region will be more complex due to the substitution pattern. We would expect two signals in the aromatic region, each corresponding to one proton. These signals will likely appear as multiplets due to coupling with each other and with the fluorine atoms.

-

H-5: This proton is ortho to a fluorine atom and meta to a chlorine atom. It is expected to be a doublet of doublets (dd) or a more complex multiplet.

-

H-6: This proton is ortho to a fluorine atom and meta to the CH₂Br group. It is also expected to be a multiplet.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Benzylic Carbon (-CH₂Br): This carbon is expected to have a chemical shift in the range of 30 - 35 ppm .

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative fluorine and chlorine atoms will be significantly shifted downfield. Carbons coupled to fluorine will appear as doublets.

¹⁹F NMR (Fluorine NMR): This technique is highly specific to the fluorine atoms in the molecule. Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-4 positions. These signals will likely show coupling to each other and to the neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, this peak will have a characteristic isotopic pattern.

-

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da.

-

Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of 2 Da.

-

This will result in a cluster of peaks for the molecular ion at approximately m/z 240, 242, and 244, with the relative intensities determined by the isotopic abundances. PubChem predicts a monoisotopic mass of 239.9153 Da[4].

-

-

Fragmentation Pattern: A major fragmentation pathway would be the loss of the bromine atom, leading to the formation of a stable benzyl cation. This would result in a significant peak at M-79/81. Further fragmentation of the aromatic ring is also expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-2,4-difluorobenzyl bromide would exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium |

| 1250 - 1000 | C-F (aryl) stretch | Strong |

| 850 - 550 | C-Cl (aryl) stretch | Medium |

| 1250 - 1150 | -CH₂- wag (from CH₂Br) | Medium |

| 690 - 515 | C-Br stretch | Medium |

Table 1: Predicted characteristic IR absorption peaks for 3-Chloro-2,4-difluorobenzyl bromide.

The presence of strong C-F stretching bands is a key diagnostic feature for this molecule. The specific positions of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) could also provide information about the substitution pattern.

Experimental Protocols

As no experimental data is publicly available, a detailed experimental protocol cannot be provided. However, a general workflow for acquiring the spectral data would be as follows:

Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectral data for 3-Chloro-2,4-difluorobenzyl bromide remains elusive in the public domain, this guide provides a robust, predicted analysis based on fundamental spectroscopic principles. The expected NMR, MS, and IR data presented herein should serve as a valuable preliminary reference for researchers working with this compound. It is strongly recommended that any user of this chemical performs their own comprehensive spectral analysis to confirm its identity and purity before use in any synthetic application. The lack of publicly available data also highlights an opportunity for the scientific community to characterize this compound and publish the findings to aid future research.

References

- Vertex AI Search. 3-Chloro-2,4-difluorobenzyl bromide.

- Matrix Scientific. 886501-15-1 Cas No. | 3-Chloro-2,4-difluorobenzyl bromide.

- PubChem. 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2).

- NIST. 3-Chloro-2-fluorobenzyl bromide.

- ChemicalBook. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum.

- ChemicalBook. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1.

- Amerigo Scientific. 3-Chloro-2,4-difluorobenzyl bromide.

- PubChem. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021.

- Amerigo Scientific. 3-Chloro-2,4-difluorobenzyl bromide.

- PubChemLite. 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2).

- PubChemLite. 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2).

- Matrix Scientific. 886501-15-1 Cas No. | 3-Chloro-2,4-difluorobenzyl bromide.

- NIST. 3-Chloro-2-fluorobenzyl bromide.

- Matrix Scientific. 886501-15-1 Cas No. | 3-Chloro-2,4-difluorobenzyl bromide.

Sources

- 1. PubChemLite - 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 2. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1 [chemicalbook.com]

- 3. 3-Chloro-2,4-difluorobenzyl bromide - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2,4-difluorobenzyl bromide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4-difluorobenzyl bromide

Introduction: A Versatile Halogenated Building Block

3-Chloro-2,4-difluorobenzyl bromide (CAS No: 886501-15-1) is a polyhalogenated aromatic compound that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its utility, particularly for researchers in drug development and materials science, stems from a unique combination of structural features. The presence of a reactive benzylic bromide handle, coupled with the electronic influence of chloro and fluoro substituents on the phenyl ring, creates a highly versatile electrophile for a range of chemical transformations.

The core of its reactivity lies in the benzylic C-Br bond. This position is inherently activated towards nucleophilic substitution because the transition state is stabilized by the adjacent π-system of the aromatic ring. Furthermore, the strong electron-withdrawing effects of the ortho-fluoro, para-fluoro, and meta-chloro substituents inductively increase the electrophilicity of the benzylic carbon, making it an exceptionally potent substrate for S_N2 reactions. This guide provides an in-depth exploration of its reactivity profile, grounded in mechanistic principles and supported by actionable experimental protocols.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's physical properties is paramount for its effective use in a laboratory setting. The key data for 3-Chloro-2,4-difluorobenzyl bromide are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 886501-15-1 | [1][2][4] |

| Molecular Formula | C₇H₄BrClF₂ | [3][4][5] |

| Molecular Weight | 241.46 g/mol | [2][4] |

| Appearance | Typically a solid or low-melting solid | [6] |

| Purity | Commonly available at ≥97% | [4] |

| InChI Key | FCYPGMBZSOLBNP-UHFFFAOYSA-N | [5] |

Note: Specific properties like melting point and boiling point may vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Core Reactivity: Nucleophilic Substitution (S_N2)

The principal reaction pathway for 3-chloro-2,4-difluorobenzyl bromide is the bimolecular nucleophilic substitution (S_N2) mechanism.[7] In this process, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.[7][8]

The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon were chiral. Given the prochiral nature of the benzylic carbon, this is a key consideration when using chiral nucleophiles. The high reactivity is attributed to the inherent stability of the benzylic position and the enhanced electrophilicity conferred by the halogen substituents on the ring.[9]

Caption: General S_N2 mechanism for 3-chloro-2,4-difluorobenzyl bromide.

O-Alkylation: Williamson Ether Synthesis

The reaction with alkoxides to form ethers is a robust and widely used transformation.[10] This protocol is fundamental for introducing the 3-chloro-2,4-difluorobenzyl moiety into molecules containing hydroxyl groups.

-

Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Causality: The alcohol is not nucleophilic enough for a fast reaction; deprotonation with a strong, non-nucleophilic base like NaH generates the highly nucleophilic alkoxide anion. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

-

Addition of Electrophile: Dissolve 3-chloro-2,4-difluorobenzyl bromide (1.05 eq.) in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

-

Causality: A slight excess of the benzyl bromide ensures full consumption of the valuable alkoxide. Dropwise addition at low temperature helps to control any potential exotherm.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

N-Alkylation: Synthesis of Benzylamines

Reactions with nitrogen nucleophiles, such as primary and secondary amines, proceed readily to form the corresponding benzylamines. These products are common substructures in pharmacologically active compounds. The reaction typically requires a non-nucleophilic base to scavenge the HBr generated.

C-Alkylation: Carbon-Carbon Bond Formation

Carbanions, such as those derived from active methylene compounds (e.g., malonic esters) or organometallic reagents, are excellent nucleophiles for creating new C-C bonds.[11] This is a key strategy for extending carbon chains. A typical procedure involves deprotonating an active methylene compound with a base like sodium ethoxide, followed by the addition of 3-chloro-2,4-difluorobenzyl bromide.[12]

Grignard Reagent Formation and Reactivity

While highly reactive towards nucleophiles, 3-chloro-2,4-difluorobenzyl bromide can also be converted into its corresponding Grignard reagent, transforming its reactivity from electrophilic to nucleophilic.[13] This opens up a different set of synthetic possibilities, primarily for forming C-C bonds with electrophiles like aldehydes, ketones, and esters.[14]

The formation of Grignard reagents requires strictly anhydrous conditions, as they react readily with water.[14][15] The bromide is generally more reactive than the corresponding chloride for this purpose.[16]

Caption: Experimental workflow for Grignard reagent formation and reaction.

-

Apparatus Setup: Assemble a three-necked flask, flame-dried and cooled under a stream of argon, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Magnesium Activation: Place magnesium turnings (1.5 eq.) in the flask. Add a single crystal of iodine.

-

Causality: The iodine helps to activate the magnesium surface by chemically etching away the passivating layer of magnesium oxide.[13]

-

-

Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of 3-chloro-2,4-difluorobenzyl bromide (1.0 eq.) in anhydrous ether. Add a small aliquot of this solution to the magnesium suspension.

-

Reaction: The reaction is initiated by gentle warming or sonication. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a steady reflux.[14]

-

Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the bromide. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately.

Applications in Drug Development

The 3-chloro-2,4-difluorobenzyl moiety is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides an additional vector for chemical modification. This reagent is therefore frequently used as an intermediate in the synthesis of complex, biologically active molecules.[17][18]

Handling, Storage, and Safety

3-Chloro-2,4-difluorobenzyl bromide is a corrosive and lachrymatory compound.[19][20]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere to prevent hydrolysis.[6] Long-term storage at reduced temperatures (-20°C) is recommended.[6]

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.

Conclusion

3-Chloro-2,4-difluorobenzyl bromide exhibits a well-defined and highly useful reactivity profile dominated by its susceptibility to S_N2 reactions with a wide array of nucleophiles. Its ability to act as a potent electrophilic building block, combined with the potential to be converted into a nucleophilic Grignard reagent, underscores its versatility in organic synthesis. The strategic placement of chloro and fluoro substituents provides additional benefits for tuning the properties of target molecules, making it an indispensable tool for scientists in the pharmaceutical and materials science fields.

References

-

3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

-

Grignard reagent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 21, 2026, from [Link]

-

7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-Chloro-2,4-difluorobenzyl bromide. (n.d.). Retrieved January 21, 2026, from [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.).

- WO 2014/056465 A1 - Googleapis.com. (2014, April 17).

-

3-Chloro-2,4-difluorobenzyl bromide - Amerigo Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

-

9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Retrieved January 21, 2026, from [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]

-

Why are chloro-based Grignard reagents harder to form? : r/Chempros - Reddit. (2023, February 25). Retrieved January 21, 2026, from [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). Retrieved January 21, 2026, from [Link]

-

Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-氯-2-氟苄溴- 熔点 - cas号查询. (n.d.). Retrieved January 21, 2026, from [Link]

-

Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.). Retrieved January 21, 2026, from [Link]

-

886501-15-1| Chemical Name : 3-Chloro-2,4-difluorobenzyl Bromide | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.). Retrieved January 21, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-Chloro-2,4-difluorobenzyl alcohol - Oakwood Chemical. (n.d.). Retrieved January 21, 2026, from [Link]

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents. (n.d.).

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. (n.d.).

- RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents. (n.d.).

-

Flow Chemistry in Organic Synthesis 14. (n.d.). Retrieved January 21, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 21, 2026, from [Link]

-

9.7: Reactions of Alcohols (CHM 223) - Chemistry LibreTexts. (2023, August 14). Retrieved January 21, 2026, from [Link]

Sources

- 1. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PubChemLite - 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. asccollegekolhar.in [asccollegekolhar.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

- 19. echemi.com [echemi.com]

- 20. 3-氯-2-氟苄溴_MSDS_密度_熔点_CAS号【85070-47-9】_化源网 [chemsrc.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzyl bromide

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Chloro-2,4-difluorobenzyl bromide (CAS No. 886501-15-1), a reactive intermediate crucial for various synthetic pathways in pharmaceutical and materials science research.[1][2] Given its hazardous properties, strict adherence to the protocols outlined herein is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

3-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound. Its utility as a synthetic building block stems from the reactive benzylic bromide group, which readily participates in nucleophilic substitution reactions. However, this reactivity is also the source of its significant hazards.

A thorough understanding of the compound's properties is the foundation of a robust safety plan.

| Property | Value | Source |

| CAS Number | 886501-15-1 | [1][2] |

| Molecular Formula | C₇H₄BrClF₂ | [1] |

| Molecular Weight | 241.47 g/mol | [1] |

| Appearance | Varies; may be a liquid or a low-melting solid | [3][4] |

| Primary Hazards | Corrosive, Suspected Mutagen, Irritant | [1][5] |

GHS Hazard Classification

The primary risks associated with this compound are severe and demand respect. It is classified as a hazardous substance with multiple modes of action. The causality behind these classifications is its ability to alkylate biological macromolecules, leading to tissue damage and potential genetic alterations.

| GHS Hazard Statement | Description | Implication for Researchers |

| H314: Causes severe skin burns and eye damage | The compound is highly corrosive upon contact.[4][5][6][7][8][9] | Immediate and severe tissue damage can occur. This necessitates the use of robust personal protective equipment (PPE) to prevent any direct contact. |

| H341: Suspected of causing genetic defects | There is evidence to suggest the compound may induce heritable mutations.[3][5] | This long-term health risk underscores the importance of engineering controls like fume hoods to prevent inhalation and strict protocols to avoid any systemic exposure. |

| H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract.[5][9] | All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation. |

| H317: May cause an allergic skin reaction | Repeated exposure may lead to skin sensitization.[1] | Personnel must be vigilant about preventing skin contact, as sensitization can lead to a severe reaction upon subsequent, even minimal, exposure. |

| H290: May be corrosive to metals | The compound can react with and degrade certain metals.[3][5] | Storage and reaction setups should utilize compatible materials like glass or specific corrosion-resistant alloys. |

Many benzyl halides are also lachrymators, substances that cause tearing and intense eye irritation upon exposure.[4][10] It is prudent to assume this property for 3-Chloro-2,4-difluorobenzyl bromide and take appropriate precautions.

Risk Management and Control Measures

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is required to manage the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary control measure is to minimize exposure potential by containing the chemical.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with adequate airflow.[4][6][8] This is non-negotiable. The hood sash should be kept as low as possible.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][10][11]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[6][10]

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent contact. The rationale for each piece of equipment is directly tied to the compound's hazards.

-

Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory.[11][12][13] Due to the severe corrosivity and lachrymatory potential, a full-face shield worn over the goggles is strongly recommended.[1]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves. Double-gloving (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove) provides additional protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][11][13]

-

Lab Coat/Apron: A chemically resistant lab coat, preferably with long sleeves and elastic cuffs, should be worn.[11][12][13] For larger quantities or tasks with a higher splash risk, a chemically impervious apron is advised.

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill or a failure of the fume hood), a NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases must be used.[5][8][11][12] All personnel requiring respirator use must be part of a formal respiratory protection program.

Caption: Personal Protective Equipment (PPE) Donning Workflow.

Experimental Protocols: A Step-by-Step Methodology

Protocol for Weighing and Transferring

-

Preparation: Ensure the fume hood is operational. Place all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.

-

Don PPE: Follow the PPE donning sequence outlined in the diagram above.

-

Tare Balance: If using an analytical balance inside the hood, tare the weigh boat.

-

Dispense Solid: Carefully dispense the required amount of 3-Chloro-2,4-difluorobenzyl bromide onto the weigh boat. Avoid creating dust. If it is a liquid, use a glass pipette or syringe.

-

Transfer: Carefully transfer the material to the reaction vessel.

-

Decontaminate: Rinse any tools (spatulas, etc.) that came into contact with the chemical with an appropriate solvent (e.g., acetone) inside the hood, collecting the rinse as hazardous waste.

-

Seal: Tightly seal the source container immediately after use.[6][10][11]

-

Clean Up: Wipe down the work surface in the fume hood. Dispose of any contaminated disposable items (weigh boats, wipes) in a designated solid hazardous waste container.

-

Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly.[10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6][10][13] Seek immediate medical attention.

-

Eye Contact: Immediately and continuously flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6][10][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[6][10][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and call for emergency medical services.[6][11]

-

Ingestion: Do NOT induce vomiting.[10][11][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Leak Containment

Caption: Emergency Spill Response Workflow.

Spill Cleanup Procedure (for minor spills manageable by trained personnel):

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood on).[13]

-

PPE: Don the appropriate PPE, including respiratory protection if vapors are present.

-

Contain: Prevent the spill from spreading. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[10]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. Use non-sparking tools.[3][11][13]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.[6]

Storage and Disposal

Storage Conditions

The chemical stability and safety of 3-Chloro-2,4-difluorobenzyl bromide depend heavily on proper storage.

-

Container: Store in the original, tightly closed container.[6][10][11]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, bases, and moisture.[10] Many benzyl bromides are moisture-sensitive, which can lead to the release of hydrogen bromide gas, causing pressure buildup and corrosion.[10][14]

-

Security: The storage area should be secure and accessible only to authorized personnel. Storing locked up is recommended.[5][6][11][14]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert gas like argon or nitrogen can prevent degradation.[5]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure safety.

-

Classification: All waste containing 3-Chloro-2,4-difluorobenzyl bromide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure: Do not dispose of this chemical down the drain.[11][12] It must be disposed of through a licensed chemical destruction facility.[11][12] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved January 21, 2026, from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE | 886501-15-1 [chemicalbook.com]

- 3. 2,4-Difluorobenzyl Bromide | 23915-07-3 | TCI AMERICA [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Electrophilicity of 3-Chloro-2,4-difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorobenzyl bromide is a polyhalogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key building block for complex molecular architectures. Its utility is fundamentally governed by the electrophilic character of the benzylic carbon, which is modulated by the intricate interplay of steric and electronic effects exerted by the three halogen substituents. This guide provides a comprehensive analysis of the factors influencing the electrophilicity of 3-chloro-2,4-difluorobenzyl bromide, offering a framework for predicting its reactivity and optimizing its application in synthetic protocols. We will delve into the theoretical underpinnings of its reactivity, propose methodologies for its quantitative assessment, and discuss its practical application in the synthesis of high-value compounds such as the HIV integrase inhibitor, Elvitegravir.

Introduction: The Significance of Electrophilicity in Drug Discovery

In the realm of drug discovery and development, the ability to form new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Electrophilic reagents, such as benzyl bromides, are workhorse molecules in this endeavor, enabling the introduction of the versatile benzyl moiety into a wide range of nucleophilic scaffolds. The reactivity of these electrophiles, however, is not a one-size-fits-all proposition. The substituents on the aromatic ring play a critical role in fine-tuning the electron density at the benzylic carbon, thereby dictating the rate and, in some cases, the mechanism of nucleophilic substitution reactions.

3-Chloro-2,4-difluorobenzyl bromide (CAS 886501-15-1) presents a fascinating case study in this regard.[1][2] With two fluorine atoms and one chlorine atom adorning the benzene ring, its reactivity is a product of competing electronic and steric influences. Understanding these nuances is crucial for any scientist aiming to leverage this reagent in their synthetic campaigns.

Structural and Electronic Landscape of 3-Chloro-2,4-difluorobenzyl Bromide

The electrophilicity of the benzylic carbon in 3-chloro-2,4-difluorobenzyl bromide is a direct consequence of the cumulative electronic effects of the halogen substituents. Halogens are a unique class of substituents in aromatic systems, exhibiting a dual nature: they are inductively electron-withdrawing due to their high electronegativity, while also being capable of electron donation into the aromatic pi-system through resonance.[3][4]

-

Inductive Effects (-I): All three halogen atoms (one chlorine and two fluorine) are more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the benzene ring. This effect is most pronounced with the highly electronegative fluorine atoms. The inductive withdrawal deactivates the ring towards electrophilic aromatic substitution but, more importantly for our focus, increases the partial positive charge on the benzylic carbon, thereby enhancing its electrophilicity.

-

Resonance Effects (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic ring. This resonance donation opposes the inductive effect. While generally weaker than the inductive effect for halogens, it can still play a role in modulating the overall electron density.[4]

The specific substitution pattern of 3-chloro-2,4-difluorobenzyl bromide further refines its electronic profile:

-

Ortho-Fluoro (position 2): The fluorine atom at the ortho position exerts a strong -I effect and a weaker +R effect. Its proximity to the benzylic carbon means its inductive influence is particularly potent. Furthermore, the ortho substituent can introduce steric hindrance, which may influence the approach of the nucleophile in an S(_N)2 reaction.[5]

-

Meta-Chloro (position 3): The chlorine atom at the meta position primarily exerts an inductive electron-withdrawing effect. Resonance effects from the meta position are negligible. This substituent unequivocally contributes to increasing the electrophilicity of the benzylic carbon.

-

Para-Fluoro (position 4): The fluorine atom at the para position also exerts both -I and +R effects. The para-position allows for effective resonance interaction with the benzylic center, which can partially offset the inductive withdrawal.

Overall Electronic Impact: The combined influence of these three halogen substituents results in a significantly electron-deficient aromatic ring and, consequently, a highly electrophilic benzylic carbon. The strong inductive withdrawal from the two fluorine atoms and the chlorine atom is the dominant factor, making 3-chloro-2,4-difluorobenzyl bromide a potent electrophile, poised to react readily with a variety of nucleophiles.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

Primary benzylic halides like 3-chloro-2,4-difluorobenzyl bromide can, in principle, undergo nucleophilic substitution via either a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism. The operative pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

While the primary nature of the benzylic carbon would typically favor an S(N)2 mechanism, the resonance stabilization of the potential benzylic carbocation can make the S(_N)1 pathway accessible, especially under solvolytic conditions or with weak nucleophiles. However, the electron-withdrawing substituents on the aromatic ring will destabilize the formation of a positive charge at the benzylic position, thus disfavoring the S(_N)1 pathway. Consequently, for most applications involving moderately to strongly nucleophilic reagents, 3-chloro-2,4-difluorobenzyl bromide is expected to react predominantly through an S(_N)2 mechanism .

Quantitative Assessment of Electrophilicity

While qualitative reasoning provides a good framework, a quantitative understanding of electrophilicity is invaluable for predictive modeling and reaction design. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for this purpose.

Frontier Molecular Orbital (FMO) Theory: The LUMO Energy